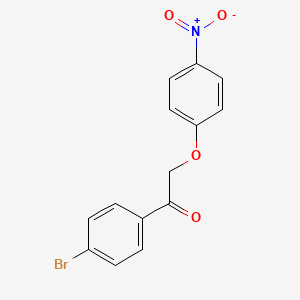
3-Bromo-4-hydroxy-5-nitrobenzaldehyde
Vue d'ensemble
Description
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis Techniques : This compound has been synthesized using various techniques. For example, in one study, it was created by reacting 4-hydroxy-3-nitrobenzaldehyde with 3-bromobenzohydrazide in methanol (Guo-Biao Cao & Xiao-Ya Wang, 2009).
- Molecular Structure Analysis : Detailed molecular structure and vibrational spectra have been studied using techniques like Fourier transform infrared spectroscopy and Raman measurements (A. Nataraj, V. Balachandran, & T. Karthick, 2011).
Analytical Applications
- Gas Chromatography : This compound has been analyzed using gas chromatography, demonstrating its potential in analytical chemistry for precise and accurate measurement (Shi Jie, 2000).
Chemical Reactions and Interactions
- Chemical Reactivity : Studies have explored its reactivity in various chemical reactions. For instance, its interaction with other compounds has been investigated to synthesize new derivatives (A. Ramazani & Golam Reza Fattahi-Nujokamberi, 2002).
- Formation Mechanisms : Research has also focused on understanding the mechanisms behind its formation and synthesis (Zhang Wen-jing, 2009).
Applications in Organic Synthesis
- Role in Synthesis of Derivatives : This compound plays a significant role in the synthesis of various organic compounds, such as 6-bromoquinoline derivatives, showcasing its utility in organic chemistry (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Environmental and Material Science Applications
- Environmental Analysis : Studies have explored its behavior in environmental contexts, such as its interaction with radicals in the atmosphere, indicating its relevance in environmental chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Advanced Material Research
- Fluorescent Properties : Some research has focused on the fluorescent properties of derivatives synthesized from compounds like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, indicating potential applications in material sciences (Y. Al-Majedy, H. Ibraheem, Shemaa Shamel, & A. Al-Amiery, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as alcohol dehydrogenase .
Mode of Action
It’s known that brominated compounds can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s known that similar compounds can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been used as chromophoric substrates for probing the catalytic mechanism of enzymes .
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIICMHIJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363477 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
98555-49-8 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














